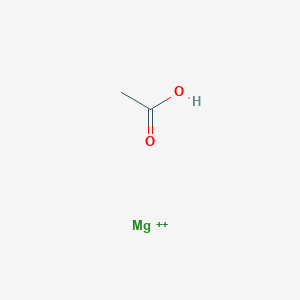

Magnesium acetate

概览

描述

Synthesis Analysis

The synthesis of magnesium acetate has been explored using various starting materials, including metal magnesium, magnesium nitrate, magnesium carbonate, magnesium hydroxide, magnesium oxide, and magnesium chloride. These methods have enabled the production of magnesium acetate for use in a range of applications, such as catalysts, analysis reagents, organic synthetic intermediates, snowmelt agents, feed additives, modifiers, medicine, and precursors for the preparation of nanometer magnesium oxide (Xu Tie-jun, 2012). Furthermore, the synthesis of Mg(OH)2 nanoparticles from MgO with magnesium acetate as an additive has been reported, highlighting the utility of magnesium acetate in nanomaterials' synthesis (Qinggang Kong & H. Qian, 2012).

Molecular Structure Analysis

The structural chemistry of magnesium acetates has been detailed through the preparation and crystallization of various solvates and hydrates. The coordination environment of magnesium atoms, the structural roles of acetate groups, and hydrogen bonding systems were extensively characterized, providing insights into the molecular structure of magnesium acetate and its complexes (K. Scheurell, R. König, S. Troyanov, & E. Kemnitz, 2012).

Chemical Reactions and Properties

The reactivity and chemical properties of magnesium acetate have been explored in various contexts, including its role in the gas-phase synthesis and hydrolysis of organomagnesium cations. These studies reveal the potential of magnesium acetate in facilitating a wide range of chemical transformations and its application in organometallic chemistry (M. Leeming, George N. Khairallah, G. Silva, & R. O'hair, 2011).

Physical Properties Analysis

The physical properties of magnesium acetate, particularly its thermal behavior and phase transformations, have been investigated to understand its stability and reactivity under various conditions. The thermal dehydration of magnesium acetate tetrahydrate, leading to the formation of anhydrous glass and its subsequent crystallization, exemplifies the complex physical behavior of this compound (N. Koga, Yasumichi Suzuki, & Tomoyuki Tatsuoka, 2012).

Chemical Properties Analysis

The chemical properties of magnesium acetate, including its role in synthesis, catalysis, and as a precursor for other magnesium compounds, underscore its versatility. For instance, its application in the green synthesis of magnesium oxide nanoparticles demonstrates its utility in environmentally friendly manufacturing processes (S. Abinaya, Helen P. Kavitha, M. Prakash, & A. Muthukrishnaraj, 2021).

科研应用

Aquaculture Nutrition : Magnesium acetate has been evaluated as a dietary supplement for tilapia, showing higher growth rates and dietary protein utilization compared to magnesium oxide and magnesium sulphate (Dąbrowska, Günther, & Meyer-Burgdorff, 1989).

Human Nutrition and Medicine : A study on human magnesium absorption revealed that magnesium from magnesium acetate is absorbed efficiently, indicating potential implications for dietary supplements and treatments for magnesium deficiency (Fine, Santa Ana, Porter, & Fordtran, 1991).

Chemical Analysis : Magnesium acetate has been utilized in anion-exchange chromatography for separating various dibasic organic acids, demonstrating its application in analytical chemistry (Lee & Samuelson, 1967).

Nephrology : In hemodialysis patients, magnesium acetate has been studied for its effects on arterial calcifications. Magnesium carbonate plus calcium acetate as a phosphate binder was found to potentially retard arterial calcifications (Tzanakis et al., 2014).

Cancer Research : The inhibitory effects of magnesium hydroxide on cell proliferation induced by methylazoxymethanol acetate in rat colon have been studied, indicating potential applications in cancer research (Wang, Yoshimi, Tanaka, & Mori, 1993).

Cardiovascular and Hypertension Studies : Oral magnesium supplementation, using magnesium oxide, has been investigated for its effects on blood pressure, platelet aggregation, and calcium handling in hypertension models (Kh, Khullar, Kashyap, Pandhi, & Uppal, 2000).

Neurological Research : A study on the effects of vitamin C and magnesium L-threonate treatment on learning and memory in lead-poisoned mice highlighted the role of magnesium in cognitive functions (Bislimi et al., 2021).

Veterinary Medicine and Animal Health : Magnesium hydroxide has been evaluated as a buffer to control acidosis in rumen culture fermenting carbohydrates, showing its potential application in veterinary medicine (Darwin & Blignaut, 2019).

Pharmacology : The neuromuscular block produced by magnesium, including its interactions with calcium and other agents, has been a subject of pharmacological research (Del Castillo & Engbaek, 1954).

Environmental Science and Engineering : Calcium magnesium acetate has been studied for its effectiveness as a dual SO2-NOx emission control agent, indicating its application in environmental science and pollution control (Steciak, Levendis, & Wise, 1995).

性质

IUPAC Name |

magnesium;diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Mg/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGPKNKPLBYCNK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027097 | |

| Record name | Magnesium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Tetrahydrate: Colorless or white deliquescent solid; [Merck Index] White hygroscopic crystals with a mild odor of acetic acid; [Mallinckrodt Baker MSDS] | |

| Record name | Acetic acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Magnesium acetate | |

CAS RN |

142-72-3 | |

| Record name | Magnesium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13996 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetic acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E95JZY48K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

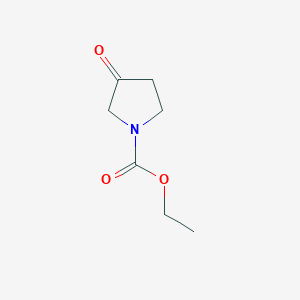

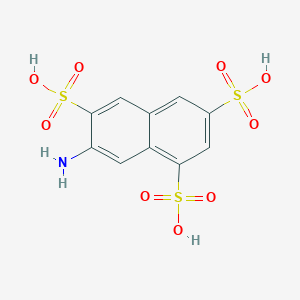

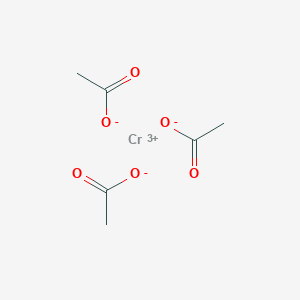

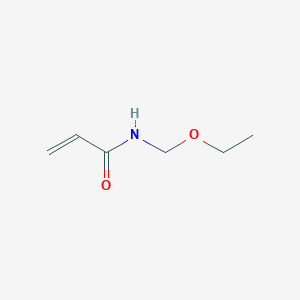

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

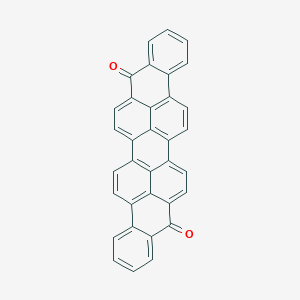

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。